molecular formula C11H21Br B13150645 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane

Cat. No.: B13150645
M. Wt: 233.19 g/mol
InChI Key: WTHRPICCSXCUPK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of alkyl halides. It features a cyclohexane ring substituted with a bromomethyl group and a 2-methylpropyl group. Compounds like this are often used as intermediates in organic synthesis and can participate in various chemical reactions due to the presence of the reactive bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reagents. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can undergo several types of reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

    Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination Reactions: Alkenes, such as 1-(2-methylpropyl)cyclohexene.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethylcyclohexane: Lacks the 2-methylpropyl group, making it less sterically hindered.

    1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    1-(Bromomethyl)-1-ethylcyclohexane: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is unique due to the presence of both the bromomethyl and 2-methylpropyl groups, which influence its reactivity and steric properties. This combination can make it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpropyl)cyclohexane

InChI

InChI=1S/C11H21Br/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3

InChI Key

WTHRPICCSXCUPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1)CBr

Origin of Product

United States

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